Boc5, also known as 1,3-bis[[4-(tert-butoxycarbonyl)phenyl]methyl]urea, is a compound that has gained attention in the field of organic chemistry and pharmaceutical sciences. This compound is classified as a peptide derivative and is often utilized in protein synthesis and drug discovery due to its unique structural properties and reactivity.
Boc5 is synthesized from various starting materials that include amino acids and other organic compounds. It falls under the category of N-Boc protected compounds, where the Boc (tert-butoxycarbonyl) group serves as a protecting group for amines during chemical reactions. This classification is crucial in organic synthesis, particularly in peptide chemistry, where selective protection and deprotection of amino groups are necessary for the successful assembly of peptide chains.
The synthesis of Boc5 can be achieved through several methods that involve the use of protective groups to facilitate reactions without unwanted side reactions. The following are notable methods for synthesizing Boc5:
The synthetic routes often require careful monitoring through techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product identity and purity.
Boc5 has a complex molecular structure characterized by multiple functional groups, including:
The molecular formula for Boc5 is , and its structure can be represented as follows:
Boc5 participates in several chemical reactions, primarily involving:
These reactions are critical in synthesizing larger peptides or proteins where precise control over functional groups is necessary.
The mechanism of action for Boc5 primarily revolves around its role in peptide synthesis:
Data from studies indicate that using Boc-protected amino acids leads to higher yields in peptide synthesis compared to unprotected counterparts due to reduced side reactions .
Boc5 has several scientific uses, including:
The discovery of Boc5 (structure: C₅₄H₅₂N₄O₁₆S₂) originated from an innovative high-throughput screening (HTS) campaign targeting the glucagon-like peptide-1 receptor (GLP-1R), a Class B G-protein-coupled receptor (GPCR). Researchers screened 48,160 small-molecule compounds using a luciferase reporter assay in HEK293 cells stably expressing the rat GLP-1R gene linked to a cAMP response element (CRE) [1] [6]. This approach exploited the receptor’s cAMP signaling pathway as a primary readout for agonist activity. Boc5 emerged as the first non-peptidic compound demonstrating full agonism at GLP-1R, with an initial half-maximal effective concentration (EC₅₀) of ~100 nM in vitro [1] [8]. Its identification marked a breakthrough in diabetes drug discovery, offering a potential alternative to peptide-based GLP-1R agonists like exenatide, which require injection.
The HTS methodology faced significant challenges due to GLP-1R’s high energy barrier for activation and lack of constitutive activity. To enhance sensitivity, some screens employed positive allosteric modulators (PAMs) like BETP, lowering the activation threshold and enabling detection of weak agonists [7]. While Boc5 was identified without PAMs, later optimization efforts for other compounds used this strategy to improve hit rates from <0.02% to >35% in iterative screening [10]. The primary screen measured compound efficacy relative to native GLP-1, with Boc5 achieving comparable maximal cAMP activation despite lower potency [6].
Table 1: High-Throughput Screening Parameters for Boc5 Identification
Parameter | Details |
---|---|
Compound Library | 48,160 diverse small molecules |
Cell Line | HEK293 cells expressing rat GLP-1R |
Reporter System | Luciferase under cAMP Response Element (CRE) control |
Primary Readout | cAMP-dependent luminescence (agonism relative to GLP-1) |
Hit Criteria | >30% activation of GLP-1R at 10 μM concentration |
Key Hit | Boc5 (EC₅₀: ~100 nM; full agonism) |
Boc5 features a unique tetrasubstituted cyclobutane core with four symmetrical arms, each comprising a thiophene-carbonyloxy-phenyl moiety linked via ester bonds [1] [3]. This architecture allows simultaneous engagement with multiple receptor domains. Early structure-activity relationship (SAR) studies revealed that ester hydrolysis at the "west-end" (Boc group) or "east-end" (thienyl group) generated inactive metabolites like dethiopheneacyl-Boc5 and bisdethiopheneacyl-Boc5, explaining its limited oral bioavailability [3]. Metabolism studies confirmed Boc5’s stability against cytochrome P450 enzymes but identified serum albumin as a pseudo-esterase mediating slow plasma hydrolysis [2]. Human serum albumin’s Tyr⁴¹¹ and Lys residues covalently bind hydrolyzed fragments, accelerating clearance [2].
To improve metabolic stability and potency, researchers developed WB4-24, an analogue with methoxy substitutions replacing Boc5’s tert-butoxy groups [1] [4]. WB4-24 exhibited superior EC₅₀ values (23 nM vs. Boc5’s 45 nM) in cAMP assays and enhanced in vivo efficacy [4] [5]. Cryo-electron microscopy (cryo-EM) structures of Boc5 and WB4-24 bound to GLP-1R revealed a peptidomimetic binding mode: One arm penetrates deeply into the orthosteric pocket (targeting TM1/TM7), overlapping with residues A⁸–D¹⁵ of native GLP-1, while other arms engage ECL2 and TM2-TM3 clefts [4] [5]. This stabilizes an active receptor conformation resembling peptide-bound states, enabling Gₛ protein coupling without β-arrestin recruitment [5].
Table 2: Structural and Pharmacokinetic Properties of Cyclobutane Derivatives
Compound | Key Structural Features | Metabolic Stability | GLP-1R EC₅₀ (cAMP) |
---|---|---|---|
Boc5 | Tetrasubstituted cyclobutane; tert-butoxy groups | Low; hydrolyzed by serum albumin | 45 ± 1.12 nM |
WB4-24 | Methoxy substitutions; preserved core | Moderate improvement over Boc5 | 23 ± 1.13 nM |
Boc5 Metabolites | Dethiopheneacyl-/Bisdethiopheneacyl-Boc5 | Inactive; rapid clearance | >10,000 nM |
Boc5’s efficacy was rigorously validated in genetic and diet-induced models of type 2 diabetes (T2D). In db/db mice (leptin receptor-deficient), daily intraperitoneal administration (2–3 mg, 4–6 weeks) produced dose-dependent benefits:
In diet-induced obese (DIO) mice, Boc5 (0.3–3 mg, 3×/week, 12 weeks) reversed insulin resistance and β-cell hyperplasia, normalized dyslipidemia, and reduced hepatic steatosis [1] [3]. Mechanistic studies confirmed Boc5’s actions mirrored native GLP-1:
Table 3: Pharmacological Effects of Boc5 in Preclinical T2D Models
Model | Dosing Regimen | Key Efficacy Outcomes | Proposed Mechanisms |
---|---|---|---|
db/db mice | 3 mg/day ip × 4 weeks | HbA1c ↓ to 5.0%; Fasting glucose ↓ 60%; Body weight ↓ 15% | Insulin secretion ↑; Gastric emptying ↓ |
DIO mice | 3 mg 3×/week ip × 12 weeks | Insulin sensitivity ↑; β-cell mass normalized; Liver injury ↓ | Appetite suppression; Adipokine modulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7